Reynosine

Vue d'ensemble

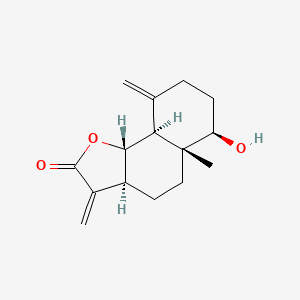

Description

Reynosin is a sesquiterpene lactone belonging to the eudesmanolide group. It is found in various plants, including Magnolia grandiflora and Laurus nobilis . This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-adipogenic, and bactericidal properties .

Applications De Recherche Scientifique

Reynosin has several scientific research applications:

Mécanisme D'action

Reynosin is a natural sesquiterpene lactone that exhibits a broad spectrum of pharmacological effects . This article will delve into the mechanism of action of Reynosin, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Reynosin’s primary target is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response and is involved in the pathogenesis of various neurodegenerative disorders .

Mode of Action

Reynosin interacts with its primary target, the NLRP3 inflammasome, by suppressing its activation . This suppression is mediated by NADPH oxidase , an enzyme that plays a key role in the production of reactive oxygen species (ROS). By inhibiting the activation of the NLRP3 inflammasome, Reynosin effectively reduces microglial inflammation .

Biochemical Pathways

Reynosin affects the NLRP3 inflammasome pathway, which is involved in neuroinflammation . By suppressing the activation of the NLRP3 inflammasome, Reynosin reduces the production of pro-inflammatory cytokines such as interleukin 1β (IL-1β) and IL-18 . This leads to a decrease in microglial inflammation, which is a key factor in the pathogenesis of neurodegenerative disorders .

Result of Action

Reynosin has been shown to have neuroprotective effects . It reduces microglial inflammation both in vitro and in vivo, as indicated by the reduction in CD11b expression and the downregulation of pro-inflammatory cytokines IL-1β and IL-18 . These effects suggest that Reynosin has potential therapeutic value in managing neuroinflammation .

Action Environment

It is known that both genetic predisposition and environmental factors play an important role in the pathogenesis of neurodegenerative disorders

Analyse Biochimique

Biochemical Properties

Reynosin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activation of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . Reynosin interacts with NADPH oxidase, reducing the production of reactive oxygen species (ROS) and thereby mitigating oxidative stress . Additionally, reynosin has been observed to modulate the expression of antiapoptotic proteins such as Bcl-2 and Bcl-XL, while downregulating proapoptotic proteins like Bax .

Cellular Effects

Reynosin exerts significant effects on various cell types and cellular processes. In neuronal cells, reynosin protects against microglial neuroinflammation by suppressing the activation of the NLRP3 inflammasome . This suppression leads to decreased levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) . In hepatocytes, reynosin inhibits apoptosis induced by thioacetamide, a hepatotoxic compound, by modulating the expression of apoptosis-related genes . Reynosin also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, reynosin exerts its effects through several mechanisms. It binds to and inhibits NADPH oxidase, reducing ROS production and oxidative stress . Reynosin also modulates the expression of genes involved in apoptosis, such as Bcl-2, Bcl-XL, and Bax, thereby promoting cell survival . Additionally, reynosin inhibits the activation of the NLRP3 inflammasome, leading to reduced production of pro-inflammatory cytokines . These molecular interactions highlight the multifaceted mechanisms through which reynosin exerts its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of reynosin have been observed to change over time. Studies have shown that reynosin remains stable under various conditions, maintaining its bioactivity over extended periods In vitro studies have demonstrated that reynosin effectively reduces inflammation and oxidative stress over time, suggesting its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of reynosin vary with different dosages in animal models. In hepatoprotective studies, reynosin demonstrated dose-dependent inhibition of thioacetamide-induced apoptosis in hepatocytes . Lower doses of reynosin were effective in reducing apoptosis and oxidative stress, while higher doses did not exhibit additional benefits and could potentially lead to adverse effects . These findings underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Reynosin is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. It is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . Reynosin’s interactions with these metabolic pathways influence its pharmacokinetics and overall therapeutic potential.

Transport and Distribution

Within cells and tissues, reynosin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . Reynosin’s distribution within tissues is influenced by its lipophilic nature, allowing it to accumulate in specific cellular compartments where it exerts its effects .

Subcellular Localization

Reynosin’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with key signaling molecules and enzymes . Reynosin’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for its role in modulating cellular processes and exerting its pharmacological effects.

Méthodes De Préparation

Reynosin can be isolated from plants such as Ambrosia confertiflora and Artemisia scoparia. The extraction process typically involves the use of dichloromethane to obtain the crude extract, followed by chromatographic separation to isolate reynosin

Analyse Des Réactions Chimiques

Reynosin undergoes various chemical reactions, including:

Oxidation: Reynosin can be oxidized to form epoxide derivatives.

Reduction: Reduction reactions can modify the lactone ring structure.

Substitution: Substitution reactions can occur at the lactone ring, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are often epoxide and reduced derivatives of reynosin .

Comparaison Avec Des Composés Similaires

Reynosin is similar to other sesquiterpene lactones such as santamarine and parthenolide. it is unique due to its specific anti-adipogenic and bactericidal properties . Similar compounds include:

Santamarine: Also isolated from Ambrosia confertiflora, it shares similar bactericidal properties but differs in its chemical structure.

Parthenolide: Found in Tanacetum parthenium, it is known for its anti-inflammatory properties but lacks the anti-adipogenic effects of reynosin.

Reynosin’s unique combination of biological activities makes it a compound of significant interest in various fields of research.

Propriétés

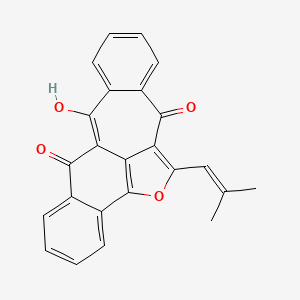

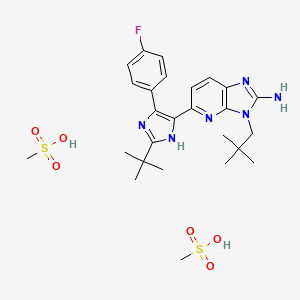

IUPAC Name |

6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBUODICGDOIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950973 | |

| Record name | 6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29424-04-2, 28254-53-7 | |

| Record name | SESQUITERPENE LACTONE CP-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=323249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Reynosin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155623 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

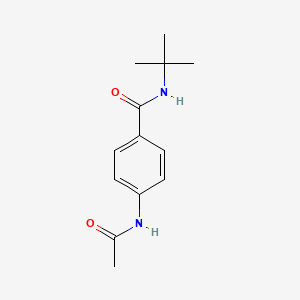

![2-[4-chlorobutyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1680493.png)

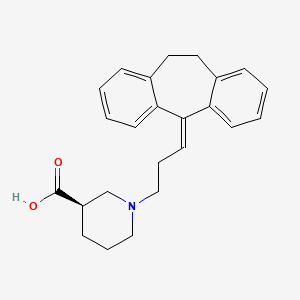

![N-(2,6-dimethylphenyl)-2-[methyl(pentyl)amino]acetamide](/img/structure/B1680494.png)

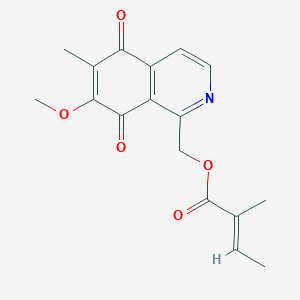

![[2-(2,6-dimethylanilino)-2-oxoethyl]-heptyl-methylazanium chloride](/img/structure/B1680495.png)